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molecular formula C10H15ClN2 B8359155 3-Chloro-2-(4-aminobutyl)-5-methylpyridine

3-Chloro-2-(4-aminobutyl)-5-methylpyridine

Cat. No. B8359155
M. Wt: 198.69 g/mol
InChI Key: XCHXSEZJUXZFHW-UHFFFAOYSA-N
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Patent
US04444772

Procedure details

Reaction of 3-amino-2-(4-aminobutyl)-5-methylpyridine from Example 1(d) (0.5 g) with sodium nitrite, cuprous chloride, copper bronze and hydrochloric acid under conditions analogous to those of Example 1(e) gave 3-chloro-2-(4-aminobutyl)-5-methylpyridine (0.43 g) as an oil. N.M.R. (CDCl3) assignment δ(p.p.m.), multiplicity; NH2, 1.56, s; CH2 (CH2)2CH2NH2, 1.4-1.9, m; 5--CH3, 2.29, s; --CH2NH2, 2.74; m; --CH2 (CH2)3NH2, 2.91, m; 4H+6H pyridyl protons, 7.45+8.24, m×2;
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.N([O-])=O.[Na+].[ClH:18]>[Cu]>[Cl:18][C:2]1[C:3]([CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)C)CCCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
copper bronze
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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